methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, which is known for its presence in many biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
The compound may affect the biochemical pathways related to the production of reactive oxygen species (ROS) and lipid peroxidation, as suggested by studies on similar compounds . These compounds have been shown to increase ROS under cellular damage, affecting different cellular components negatively .
Result of Action
Similar compounds have been reported to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on ache activity .
Action Environment
It’s worth noting that similar compounds have been studied in various environments, including in vitro cellular models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 4-bromoaniline with carbon disulfide and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Methyl 4-amino-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Uniqueness
methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-4-2-6(12)3-5-7/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDZGWYYNJWHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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